molecular formula C2H9NO5S B12806247 Ethanol, 2-amino-, sulfate (salt) CAS No. 20261-59-0

Ethanol, 2-amino-, sulfate (salt)

Cat. No.: B12806247
CAS No.: 20261-59-0
M. Wt: 159.16 g/mol
InChI Key: IQGWPPQNIZBTBM-UHFFFAOYSA-N
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Description

Contextual Overview of 2-Aminoethanol Derivatives and Their Salts

The parent compound, 2-aminoethanol, is a bifunctional organic molecule containing both a primary amine group (-NH2) and a primary alcohol group (-OH). wikipedia.orgfoodb.ca This dual functionality makes it a versatile precursor in organic synthesis. It belongs to the class of 1,2-aminoalcohols. foodb.ca The presence of the basic amino group allows it to readily react with acids to form a variety of salts.

The salts of ethanolamines were first noted in scientific literature in 1860 by Charles-Adolphe Wurtz, who synthesized them by reacting 2-chloroethanol (B45725) with ammonia, although he was unable to isolate the free base form. wikipedia.org It was not until 1897 that Ludwig Knorr developed a large-scale synthesis of ethanolamine (B43304) itself and successfully separated the products. wikipedia.orgacs.org The derivatives of 2-aminoethanol, including diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA), are also of significant industrial importance. wikipedia.org These compounds and their salts are used across various sectors, including in the formulation of surfactants and as scrubbing agents to remove acidic gases like carbon dioxide and hydrogen sulfide (B99878) from industrial gas streams. acs.orgcymitquimica.com

Historical Development of 2-Aminoethanol Sulfate (B86663) Synthesis Research

The synthesis of 2-aminoethanol sulfate and its closely related ester, 2-aminoethyl hydrogen sulfate, has been a subject of study for many decades, driven by its utility as a chemical intermediate. google.com Early and straightforward methods involve the direct reaction of 2-aminoethanol with sulfuric acid at elevated temperatures, often around 250°C. google.com

A significant challenge in this esterification reaction is the production of water as a byproduct. To drive the reaction equilibrium towards the product and achieve high yields, this water must be effectively removed. google.com Research has led to several process improvements to address this. One patented method from the 1960s describes heating the reactants in the presence of a high-boiling, inert solvent such as o-dichlorobenzene. google.com This allows for the azeotropic removal of water, preventing the reaction mixture from caking and improving the product's condition. google.com Other refinements include conducting the reaction under a vacuum to facilitate water removal and lower the required reaction temperature. google.com

Alternative synthetic routes have also been explored. One such approach involves reacting condensation products of ethylene (B1197577) oxide, such as 2-oxazolidinone, with ammonium (B1175870) bisulfate under acidic conditions at temperatures between 100°C and 200°C. google.com These developments reflect an ongoing effort to optimize the synthesis for better yields, higher purity, and more cost-effective production on an industrial scale.

Fundamental Chemical Structure and Bonding Characteristics

Ethanol (B145695), 2-amino-, sulfate (salt) is an ionic compound. It consists of a protonated 2-aminoethanol cation (the 2-hydroxyethylammonium ion, HOCH₂CH₂NH₃⁺) and the sulfate anion (SO₄²⁻). The primary force holding the compound together is the electrostatic attraction between the positively charged ammonium group of the cation and the negatively charged sulfate anion.

The cation retains the core structure of 2-aminoethanol: a two-carbon ethyl backbone with a hydroxyl (-OH) group on one carbon and an ammonium (-NH₃⁺) group on the other. The related compound, 2-aminoethyl hydrogen sulfate, is the ester with the formula NH₂CH₂CH₂OSO₃H. sigmaaldrich.com It features a covalent bond between the oxygen of the ethanolamine and the sulfur atom of the sulfate group. cymitquimica.com The salt form is distinct, involving an ionic bond.

The precise molecular formula can vary depending on the stoichiometry of the salt (e.g., 2:1 or 1:1 ratio of cation to anion) and whether it is in a hydrated form. nih.gov

Table 1: Chemical Identification of 2-Aminoethanol Sulfate and Related Compounds

IdentifierEthanol, 2-amino-, sulfate (1:1) (salt)2-Aminoethyl hydrogen sulfate
Synonyms 2-Aminoethanol sulfate; Ethanolamine sulfate2-Aminoethyl sulfate; Ethanolamine O-sulfate
CAS Number 20261-59-0 nih.gov926-39-6 chemicalbook.comsigmaaldrich.com
Molecular Formula C₂H₉NO₅S nih.govC₂H₇NO₄S chemicalbook.comnih.gov
IUPAC Name 2-aminoethanol;sulfuric acid nih.gov2-aminoethyl hydrogen sulfate nih.gov
InChI Key IQGWPPQNIZBTBM-UHFFFAOYSA-N nih.govWSYUEVRAMDSJKL-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com

Table 2: Computed Physicochemical Properties

PropertyEthanol, 2-amino-, sulfate (1:1) (salt)2-Aminoethyl hydrogen sulfate
Molecular Weight 159.16 g/mol nih.gov141.15 g/mol sigmaaldrich.comnih.gov
Hydrogen Bond Donor Count 4 nih.gov2 nih.gov
Hydrogen Bond Acceptor Count 5 nih.gov5 nih.gov
Rotatable Bond Count 1 nih.gov3 nih.gov
Topological Polar Surface Area 91.3 Ų nih.gov98 Ų nih.gov
Melting Point Not specified277 °C (decomposes) chemicalbook.comsigmaaldrich.com

Properties

CAS No.

20261-59-0

Molecular Formula

C2H9NO5S

Molecular Weight

159.16 g/mol

IUPAC Name

2-aminoethanol;sulfuric acid

InChI

InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4)

InChI Key

IQGWPPQNIZBTBM-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.OS(=O)(=O)O

Related CAS

85338-41-6
90583-16-7
91648-48-5
68908-44-1
91648-44-1
91783-26-5
20261-59-0
90583-17-8

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Ethanol, 2 Amino , Sulfate Salt

Laboratory-Scale Synthesis Routes

The laboratory preparation of Ethanol (B145695), 2-amino-, sulfate (B86663) (salt) primarily revolves around the direct reaction between 2-aminoethanol and a sulfating agent, most commonly sulfuric acid. This process, while straightforward in principle, requires careful control of reaction parameters to achieve high yields and purity.

The synthesis of 2-aminoethyl hydrogen sulfate from 2-aminoethanol and sulfuric acid is fundamentally an esterification reaction. ui.ac.idui.ac.id The process occurs in two main stages. First, the amine group of 2-aminoethanol reacts with the strong acid in a highly exothermic neutralization reaction to form the 2-hydroxyethylammonium hydrogen sulfate salt. In the second stage, applying heat causes the elimination of a water molecule to form the final ester product.

H₂N-CH₂-CH₂-OH + H₂SO₄ → H₃N⁺-CH₂-CH₂-OSO₃⁻ + H₂O

The efficiency of the laboratory synthesis is highly dependent on several key reaction parameters. Optimization of these factors is crucial for maximizing product yield and purity.

Molar Ratio: The molar ratio of 2-aminoethanol to sulfuric acid directly influences the reaction conversion rate. Studies have investigated ratios varying from 1:1 to 1:1.7. ui.ac.id Research indicates that an optimal molar ratio exists; for instance, one study identified a 1:1.5 ratio of ethanolamine (B43304) to sulfuric acid as optimal for the esterification step, achieving a conversion of 81.33%. ui.ac.id Increasing the proportion of sulfuric acid beyond this point did not lead to a further increase in conversion. ui.ac.id

Reaction Time: The duration of the reaction, particularly during the heating phase, is critical for driving the esterification to completion. In studies determining optimal molar ratios, a reaction time of 5 hours was utilized. ui.ac.id Insufficient reaction time can lead to incomplete conversion, while excessively long periods at high temperatures can promote side reactions and product degradation.

Temperature: As noted, temperature control is paramount. The initial neutralization must be conducted at low temperatures (-5°C to 10°C) to control the exothermic reaction. chemicalbook.comgoogle.com The subsequent esterification requires elevated temperatures to remove water, with vacuum distillation being a preferred method to lower the required temperature and prevent charring. google.comgoogle.com

The following table summarizes the influence of these parameters on the synthesis.

ParameterConditionImpact on Product Formation and Yield
Molar Ratio 1:1.5 (2-aminoethanol:H₂SO₄)Optimal ratio, achieving 81.33% conversion in a specific study. ui.ac.id
>1:1.5 (2-aminoethanol:H₂SO₄)No significant increase in conversion observed. ui.ac.id
Temperature -5°C to 10°C (Neutralization)Controls the initial exothermic reaction, preventing side reactions. chemicalbook.comgoogle.com
85°C to 250°C (Esterification)Required for dehydration; lower temperatures under vacuum minimize charring. google.comgoogle.com
Reaction Time 5 hours (Esterification)Found to be effective in laboratory studies for achieving high conversion. ui.ac.id

Industrial-Scale Production Processes

Transitioning the synthesis of Ethanol, 2-amino-, sulfate (salt) to an industrial scale necessitates processes that are efficient, cost-effective, and safe. Industrial methodologies often employ continuous systems and advanced techniques to overcome the limitations of batch processing, such as caking and inefficient heat transfer.

While specific details for continuous flow production of 2-aminoethyl hydrogen sulfate are often proprietary, the principles are well-established in the chemical industry for related compounds. rice.edusulzer.com Continuous processes for other aminoalkanol sulfuric acids utilize equipment such as stirred vessels equipped with overflow pipes, allowing for the constant addition of reactants and removal of the product mash. google.com This approach ensures consistent product quality and higher throughput compared to batch reactors. Plug flow reactors (PFRs) are also commonly used in the broader production of ethanolamines, suggesting their applicability in this specific synthesis. rice.eduresearchgate.net A continuous system allows for better control over reaction temperature and residence time, which are critical for optimizing yield and minimizing the formation of impurities.

The use of solvents is a key strategy in the industrial-scale production of 2-aminoethyl hydrogen sulfate to address challenges encountered in solvent-free systems. google.com High-boiling, inert organic solvents are employed for several reasons:

Preventing Caking: In the direct high-temperature reaction of 2-aminoethanol and sulfuric acid, the product can become increasingly viscous and form hard cakes, which complicates stirring and product removal. google.comgoogle.com Using a solvent like o-dichlorobenzene keeps the product suspended, preventing this issue. google.com

Azeotropic Water Removal: A critical innovation is the use of water-immiscible solvents, such as saturated hydrocarbons like octane, that form an azeotrope with water. google.comgoogle.com During the reaction, the water produced is continuously removed by distillation as an azeotrope. This shifts the reaction equilibrium towards the product side, driving the esterification to completion and resulting in higher yields (around 98%) and purity. google.com The solvent can then be separated from the water and recycled back into the reactor. google.com

SolventBoiling Point (°C)Function in SynthesisReference
o-Dichlorobenzene~180Prevents caking and charring at high temperatures. google.com
Octane~126Acts as an azeotropic agent to continuously remove water. google.com
Chloroform~61Used as a solvent for reactions involving sulfur trioxide. google.com

An alternative industrial method avoids the use of concentrated sulfuric acid altogether, instead utilizing gaseous sulfur trioxide (SO₃) as the sulfating agent. google.com This process offers a significant advantage by circumventing the formation of water as a byproduct, thus eliminating the need for high-temperature dehydration.

In this methodology, vaporized sulfur trioxide is passed through a solution of 2-aminoethanol dissolved in a suitable solvent, such as chloroform. google.com The reaction is spontaneous, leading to the precipitation of a semi-solid product. google.com The reaction mixture may then be heated under reflux to ensure the reaction goes to completion, yielding a hard, solid product. google.com This route is more efficient and avoids the harsh conditions and charring associated with the traditional Wenker process, leading to a product of higher purity and better yield. google.com Quantum chemical calculations have shown that the reaction mechanism between SO₃ and 2-aminoethanol is complex and can be influenced by the presence of other molecules like water, which can alter the primary product formed. rsc.org

Conversion of Side Products in Industrial Synthesis (e.g., N-(β-hydroxyethyl)sulfamic acid)

The industrial synthesis of Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethyl hydrogen sulfate, primarily involves the esterification of monoethanolamine with a sulfating agent, such as sulfuric acid or sulfur trioxide. A key challenge in this process is controlling the regioselectivity of the reaction. Monoethanolamine is a bifunctional molecule, possessing both a primary amine (-NH2) and a primary hydroxyl (-OH) group, both of which can react with the sulfating agent.

O-Sulfation (Desired Reaction): Reaction at the hydroxyl group yields the intended product, Ethanol, 2-amino-, sulfate (salt).

N-Sulfation (Side Reaction): Reaction at the amine group results in the formation of the isomeric side product, N-(β-hydroxyethyl)sulfamic acid.

Quantum chemical studies have shown that the reaction pathway is highly dependent on the reaction conditions. The gas-phase reaction between sulfur trioxide and monoethanolamine has high energy barriers. rsc.org However, the presence of even a single water molecule can significantly alter the reaction kinetics, lowering the activation energy and preferentially directing the reaction toward the formation of the desired O-sulfated product, NH2CH2CH2OSO3H. rsc.org

Process optimization in an industrial setting, therefore, focuses on creating conditions that maximize the yield of the desired isomer while minimizing the formation of N-(β-hydroxyethyl)sulfamic acid. While direct catalytic conversion of the N-sulfated side product back to the O-sulfated isomer is not a widely documented strategy, process control is the primary method to ensure high product purity from the outset. This involves precise control over reactant ratios, temperature, and the reaction medium to favor the thermodynamically or kinetically preferred product. The instability of sulfates compared to the more stable sulfonates means that reaction conditions must be carefully managed to prevent decomposition and other side reactions. chemithon.com

Table 1: Key Parameters for Optimizing Regioselectivity in Ethanolamine Sulfation

ParameterInfluence on ReactionOptimized Condition for O-Sulfation
Solvent/Medium Alters reaction pathway and activation energy barriers.The presence of water has been shown to catalyze the desired O-sulfation pathway over N-sulfation. rsc.org
Temperature Affects reaction rate and can promote side reactions or product decomposition.Lower temperatures are generally favored to control the exothermic reaction and prevent the formation of color bodies. chemithon.com
Reactant Ratio An excess of one reactant can drive the reaction but may lead to impurities.A mole ratio of 1:1.5 (ethanolamine to sulfuric acid) has been identified as optimal in some studies for driving the esterification. ui.ac.id
Sulfating Agent The choice of agent (e.g., H2SO4, SO3, sulfamic acid) influences reactivity and selectivity.Sulfamic acid is noted for selectively sulfating alcohol groups, which can prevent the formation of mixed sulfate-sulfonate compounds. chemithon.comnih.gov

Purification and Isolation Techniques

The purification of Ethanol, 2-amino-, sulfate (salt) is critical for its use as an intermediate, particularly in the synthesis of pharmaceuticals and nutritional additives like taurine (B1682933). morressier.comacs.org Being a salt, the compound is a crystalline solid, which lends itself to purification by physical methods such as recrystallization, washing, and filtration.

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For Ethanol, 2-amino-, sulfate (salt), which is highly polar, water is a common solvent.

The process typically involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which reduces the solubility of the product and causes it to crystallize.

The impurities, being present in smaller concentrations, remain dissolved in the solvent (mother liquor).

In an industrial setting, precipitation is often controlled by manipulating process parameters. The synthesis of 2-aminoethyl hydrogen sulfate from monoethanolamine and sulfuric acid is an equilibrium-limited reaction where water is a byproduct. morressier.comacs.org Removing water, for instance through azeotropic distillation, can shift the equilibrium and cause the solid product to precipitate from the reaction medium. morressier.comacs.org Furthermore, the addition of a seed crystal slurry can be employed to control the particle size and ensure uniform crystallization, yielding a product with better handling characteristics.

The choice of solvent is paramount. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar salt like ethanolamine sulfate, a polar solvent like water or a short-chain alcohol may be suitable. An "anti-solvent" strategy can also be used, where a second solvent in which the product is insoluble is added to the solution to induce precipitation.

Table 2: Solvent Systems for Crystallization of Polar Organic Compounds

Solvent TypeExamplesSuitability for Ethanolamine SulfateRationale
Polar Protic Water, Ethanol, MethanolHighThe compound is a polar salt and is expected to be soluble, especially when heated. Cooling reduces solubility, enabling crystallization.
Polar Aprotic Acetone, AcetonitrileModerate (as anti-solvent)May be used as an anti-solvent. The product is likely less soluble in these than in water, so adding them to an aqueous solution can induce precipitation.
Non-Polar Hexane, Toluene, Diethyl EtherLow (for washing)The compound is insoluble in non-polar solvents, making them suitable for washing impurities but not for recrystallization.

Solvent Washing and Filtration for Impurity Removal

Once the Ethanol, 2-amino-, sulfate (salt) has been crystallized, it must be isolated from the mother liquor. This is achieved through filtration. Industrial processes often utilize centrifugal filtration, which is highly efficient at separating the solid crystals from the liquid.

After initial filtration, the isolated solid, known as the filter cake, is typically washed with a small amount of a cold, appropriate solvent. The purpose of this wash is to remove any residual mother liquor and dissolved impurities that may be adhering to the surface of the crystals. The ideal wash solvent is one in which the desired product has very low solubility, to prevent significant product loss, but in which the impurities are soluble. For the highly polar ethanolamine sulfate, a less polar organic solvent or a cold polar solvent like ethanol could be used to wash away unreacted starting materials or organic-soluble byproducts. Following washing, the purified crystals are dried to remove any residual solvent.

Strategies for Stereoselective Synthesis of Related Amino Alcohol Derivatives

Ethanol, 2-amino-, sulfate (salt) is a simple achiral amino alcohol derivative. However, the broader class of amino alcohols includes many chiral compounds that are vital building blocks for pharmaceuticals and natural products. The development of stereoselective synthetic methods to access enantiopure amino alcohols is therefore a significant area of chemical research. These strategies aim to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer.

Key strategies include:

Chiral Pool Synthesis: This approach utilizes naturally occurring, inexpensive, and enantiopure starting materials, such as amino acids, to synthesize vicinal amino alcohols. The inherent chirality of the starting material is transferred to the final product.

Catalytic Asymmetric Synthesis: This is a powerful modern approach where a small amount of a chiral catalyst is used to produce large quantities of an enantiomerically enriched product from achiral or racemic starting materials.

Asymmetric Hydrogenation/Transfer Hydrogenation: Chiral rhodium or iridium catalysts can be used for the diastereoselective reduction of β-amino ketones to produce either syn- or anti- γ-amino alcohols with high selectivity.

Electrocatalytic Methods: A novel approach uses a serine-derived chiral carboxylic acid in stereoselective electrocatalytic transformations. This radical-based method allows for the efficient coupling of various fragments to produce diverse, enantiopure amino alcohols and is scalable.

Biocatalysis: Enzymes are highly efficient and selective chiral catalysts. Dual-enzyme cascade systems have been developed to synthesize bichiral amino alcohols from diketones with excellent chemo- and stereoselectivity (ee > 99%). This method leverages enzymes like amine dehydrogenases and reductases to perform selective reductive amination and hydroxylation steps.

Table 3: Comparison of Modern Stereoselective Strategies for Amino Alcohol Synthesis

Synthetic StrategyCatalyst/Key ReagentType of SelectivityKey Advantages
Asymmetric Hydrogenation Rhodium-based chiral catalysts (e.g., Rh(COD)2BF4 with (R)-BINAP)Diastereoselective (produces syn-isomers)High diastereoselectivity, complementary to transfer hydrogenation methods.
Asymmetric Transfer Hydrogenation Iridium-based chiral catalystsDiastereoselective (produces anti-isomers)Provides access to the opposite diastereomer compared to asymmetric hydrogenation.
Electrocatalytic Cross-Coupling Serine-derived chiral carboxylic acidEnantioselective & ChemoselectiveModular and general, avoids extensive use of protecting groups, scalable. google.com
Dual-Enzyme Cascade Amine Dehydrogenase (AmDH) and other reductasesEnantioselective & DiastereoselectiveCan create multiple stereocenters with very high enantiomeric excess (ee > 99%), operates under mild conditions. morressier.com

Chemical Reactivity and Transformation Mechanisms of Ethanol, 2 Amino , Sulfate Salt

Intrinsic Reactivity of the Amino and Sulfate (B86663) Functional Groups

The unique combination of amino and sulfate functionalities imparts a specific set of reactive properties to the molecule. These groups can act independently or in concert to facilitate various chemical transformations.

The amino group (-NH2) in 2-aminoethanol sulfate possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This characteristic allows it to participate in nucleophilic substitution reactions, where it attacks an electron-deficient center in another molecule. For instance, in the reaction with a haloalkane, the amino group can displace the halide ion, leading to the formation of a secondary amine. chemguide.co.uksavemyexams.com This reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen directly attacks the electrophilic carbon atom bearing the halogen. chemguide.co.uk

The reactivity of the amino group is a fundamental aspect of its role in further chemical transformations, including the synthesis of more complex nitrogen-containing compounds. chemguide.co.uk

The ethanol (B145695) portion of the molecule can undergo both oxidation and reduction, although the specific reactions involving the sulfate salt are less commonly documented than those of the parent molecule, 2-aminoethanol (MEA). The atmospheric oxidation of MEA, initiated by hydroxyl radicals, is a significant degradation pathway. nih.govcopernicus.orgresearchgate.net This process can lead to the formation of various products, including 2-iminoethanol. nih.gov While direct studies on the oxidation of 2-aminoethanol sulfate are limited, it is plausible that the ethanol moiety would exhibit similar susceptibility to oxidation, potentially leading to aldehydes, carboxylic acids, or complete degradation to carbon dioxide and water under strong oxidizing conditions.

Reduction of the ethanol moiety is less common as the hydroxyl group is already in a reduced state. However, under specific catalytic conditions, the C-O bond could potentially be cleaved.

In an aqueous solution, "Ethanol, 2-amino-, sulfate (salt)" exists in equilibrium with its constituent ions. As a salt of a weak base (2-aminoethanol) and a strong acid (sulfuric acid), it dissociates in water. The 2-aminoethanol can then participate in an acid-base equilibrium with water. ontosight.ai

Ethanol, 2-amino-, Sulfate (salt) as a Precursor in Organic Synthesis

The unique structural features of 2-aminoethanol sulfate make it a valuable starting material for the synthesis of other important organic compounds.

A significant application of "Ethanol, 2-amino-, sulfate (salt)" is its use as a precursor in the synthesis of taurine (B1682933) (2-aminoethylsulfonic acid). ui.ac.idresearchgate.netui.ac.id This process typically involves a two-step reaction sequence. ui.ac.idresearchgate.netui.ac.id First, ethanolamine (B43304) is reacted with sulfuric acid to form the intermediate 2-aminoethyl hydrogen sulfate. ui.ac.idui.ac.id This intermediate is then subjected to sulfonation, often using sodium sulfite (B76179) or ammonium (B1175870) sulfite, to yield taurine. ui.ac.idresearchgate.net

Several studies have optimized the conditions for this synthesis. For example, one method reports an optimal sulfonation reaction at 80°C for 5 hours with a 1:1.5 mole ratio of 2-aminoethyl ester to sodium sulfite, achieving a conversion of 65.51%. ui.ac.id Another study using ammonium sulfite found optimal conditions to be a reaction time of 12 hours, a molar ratio of 1.65 between ammonium sulfite and 2-aminoethanol sulfate, and a temperature of 105°C, resulting in a conversion ratio of 70.43%. researchgate.net

Table 1: Optimized Conditions for Taurine Synthesis from 2-Aminoethanol Sulfate

Sulfonating Agent Reactant Ratio Temperature Time Conversion Rate Reference
Sodium Sulfite 1:1.5 (2-aminoethyl ester:sodium sulfite) 80°C 5 hours 65.51% ui.ac.id
Ammonium Sulfite 1.65:1 (ammonium sulfite:2-aminoethanol sulfate) 105°C 12 hours 70.43% researchgate.net

This table presents data from various studies on the synthesis of taurine, highlighting different reaction conditions and their resulting conversion rates.

"Ethanol, 2-amino-, sulfate (salt)" is a key intermediate in the Wenker synthesis of ethylenimine. In this process, 2-aminoethyl hydrogen sulfate is treated with a hot, aqueous solution of sodium hydroxide (B78521). google.com The strong base facilitates an intramolecular nucleophilic substitution (a ring closure reaction). The amino group, deprotonated by the hydroxide, acts as a nucleophile and attacks the carbon atom bearing the sulfate group, which is a good leaving group. This results in the formation of the three-membered ethylenimine ring.

Historically, the production of 2-aminoethyl hydrogen sulfate for this purpose involved heating ethanolamine and sulfuric acid at high temperatures, which could lead to charring and reduced yields. google.com A more efficient method involves the direct reaction of gaseous sulfur trioxide with ethanolamine. google.com This exothermic reaction produces 2-aminoethyl hydrogen sulfate in good yield, which can then be readily converted to ethylenimine. google.com

Formation of Other Organic and Organosulfur Compounds

The bifunctional nature of 2-aminoethyl hydrogen sulfate, possessing both a nucleophilic amino group and an electrophilic carbon atom adjacent to the sulfate ester, allows for its conversion into a range of valuable organic and organosulfur compounds. These reactions typically involve nucleophilic substitution, intramolecular cyclization, or acylation.

One of the most significant applications of 2-aminoethyl hydrogen sulfate is in the synthesis of taurine (2-aminoethanesulfonic acid). This transformation is achieved by reacting 2-aminoethyl hydrogen sulfate with a sulfite salt, such as sodium sulfite or ammonium sulfite. researchgate.netacs.org The reaction involves the nucleophilic attack of the sulfite ion on the carbon atom bearing the sulfate group, displacing it to form the sulfonic acid derivative. ui.ac.iddoaj.org Studies have investigated the optimization of this process, with one report indicating a conversion rate of 76.43% using ammonium sulfite under specific temperature and reactant ratios. researchgate.net Another study reported a 65.51% conversion for the sulfonation reaction at 80°C with a 1:1.5 molar ratio of 2-aminoethyl ester to sodium sulfite over 5 hours. ui.ac.id

Another key transformation is the intramolecular cyclization of 2-aminoethyl hydrogen sulfate under basic conditions to form aziridine (B145994) (ethylenimine). This reaction is typically carried out by treatment with a hot, aqueous solution of a strong base like sodium hydroxide. google.com The base deprotonates the amino group, which then acts as an internal nucleophile, attacking the adjacent carbon and displacing the sulfate leaving group to form the three-membered aziridine ring.

Furthermore, 2-aminoethyl hydrogen sulfate serves as a precursor in the synthesis of more complex heterocyclic compounds. For instance, it is used in the production of the pharmaceutical drug viloxazine . In this synthesis, 2-aminoethyl hydrogen sulfate reacts with the epoxide, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, in the presence of a strong base. The reaction proceeds via the opening of the epoxide ring by the amino group of 2-aminoethyl hydrogen sulfate, followed by an intramolecular cyclization to form the morpholine (B109124) ring structure of viloxazine. googleapis.comgoogle.comresearchgate.net

The reactivity of the amino group also allows for the formation of amides. N-acylation of 2-aminoethyl hydrogen sulfate can be achieved by reacting it with acylating agents to produce N-acyl-2-aminoethyl hydrogen sulfate derivatives.

Finally, 2-aminoethyl hydrogen sulfate has been employed in the functionalization of polymers. For example, it has been used to introduce amino groups onto cellulose (B213188) nanofibrils . This chemical modification proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the hydroxyl groups of cellulose, after activation with a base, are etherified by 2-aminoethyl hydrogen sulfate.

Product CompoundReactant(s)General Reaction Type
TaurineSodium sulfite or Ammonium sulfiteNucleophilic Substitution
Aziridine (Ethylenimine)Sodium hydroxide (hot, aqueous)Intramolecular Cyclization
Viloxazine1-(2-ethoxyphenoxy)-2,3-epoxypropane, Strong baseEpoxide Ring Opening, Intramolecular Cyclization
N-Acyl-2-aminoethyl hydrogen sulfateAcylating agentsN-Acylation
Aminated Cellulose NanofibrilsCellulose, BaseNucleophilic Substitution (Etherification)

Mechanistic Studies of Specific Reactions Involving the Compound

The mechanisms of the transformations involving Ethanol, 2-amino-, sulfate (salt) have been the subject of investigation, aiming to understand the precise pathways of these reactions.

The formation of aziridine from 2-aminoethyl hydrogen sulfate in the presence of a strong base is a classic example of an intramolecular nucleophilic substitution reaction, often referred to as the Wenker synthesis. The mechanism involves the initial deprotonation of the primary amino group by the base, creating a more potent nucleophile, the amido anion. This is followed by an intramolecular attack of the amido anion on the adjacent carbon atom, which bears the sulfate ester leaving group. This nucleophilic attack proceeds via an SN2 pathway, resulting in the displacement of the sulfate group and the formation of the strained, three-membered aziridine ring. The reaction is driven by the formation of a stable inorganic salt (e.g., sodium sulfate) and the removal of the product from the reaction medium. The requirement for a hot, aqueous solution of a strong base like sodium hydroxide facilitates both the deprotonation of the amino group and the expulsion of the sulfate leaving group. google.comnih.gov

The synthesis of taurine from 2-aminoethyl hydrogen sulfate and a sulfite salt proceeds through a nucleophilic substitution mechanism. ui.ac.iddoaj.org In this reaction, the sulfite ion (SO₃²⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl group that is bonded to the sulfate ester. The sulfate group, being a good leaving group, is displaced by the incoming sulfite nucleophile. This is generally considered to be an SN2 reaction, where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of configuration at the carbon center (though in this achiral molecule, this is not observable). The reaction results in the formation of a carbon-sulfur bond, yielding 2-aminoethanesulfonic acid (taurine). Studies have focused on optimizing reaction conditions such as temperature, pH, and reactant concentrations to maximize the yield of taurine. acs.orgui.ac.id For instance, operating the sulfonation step at temperatures above 100°C under moderate pressure has been shown to significantly increase taurine yields to over 80 mol%. acs.org

The functionalization of cellulose with 2-aminoethyl hydrogen sulfate is described as a bimolecular nucleophilic substitution (SN2) reaction. In this process, the hydroxyl groups on the cellulose polymer are first activated with a base, such as sodium hydroxide, to form alkoxide ions. These alkoxide ions then act as nucleophiles and attack the carbon atom of 2-aminoethyl hydrogen sulfate that is attached to the sulfate leaving group. This results in the formation of an ether linkage between the cellulose backbone and the 2-aminoethyl group, with the displacement of the sulfate ion. This method provides a way to introduce primary amine functionalities onto the cellulose surface, thereby modifying its chemical and physical properties.

ReactionProposed MechanismKey Steps
Aziridine Formation Intramolecular Nucleophilic Substitution (Wenker Synthesis)1. Deprotonation of the amino group by a strong base. 2. Intramolecular SN2 attack by the amido anion. 3. Displacement of the sulfate leaving group.
Taurine Synthesis Nucleophilic Substitution (SN2)1. Nucleophilic attack by the sulfite ion on the carbon bearing the sulfate group. 2. Displacement of the sulfate leaving group.
Viloxazine Synthesis Tandem Nucleophilic Substitution1. Base-catalyzed nucleophilic attack of the amino group on the epoxide ring. 2. Ring-opening of the epoxide to form an amino alcohol intermediate. 3. Intramolecular SN2 cyclization by the alkoxide to displace the sulfate group.
Cellulose Functionalization Bimolecular Nucleophilic Substitution (SN2)1. Activation of cellulose hydroxyl groups with a base to form alkoxides. 2. Nucleophilic attack of the cellulose alkoxide on the carbon with the sulfate group. 3. Ether linkage formation with displacement of the sulfate ion.

Physicochemical Behavior and Solution Phase Equilibria

Solubility Studies in Unary and Binary Solvent Systems

The solubility of a compound is a critical parameter that dictates its behavior in solution and is essential for process design, purification, and formulation.

Solubility in Aqueous Solutions

Ethanol (B145695), 2-amino-, sulfate (B86663) (salt) is described as being soluble in water. fishersci.com A key study by Zhou et al. investigated the solid-liquid phase equilibrium of this compound in water over a temperature range of 288.66 K to 335.46 K at atmospheric pressure. researchgate.net The researchers utilized a laser monitoring technique to determine the solubility. researchgate.net While the abstract of this study indicates that quantitative solubility data was collected, the full experimental values are not publicly available. General principles of solubility suggest that the dissolution process in water is influenced by the interactions between the polar amino and sulfate groups of the compound and the water molecules.

Solubility in Organic Solvents (e.g., Ethanol)

Information from chemical suppliers indicates that Ethanol, 2-amino-, sulfate (salt) is insoluble or only slightly soluble in ethanol. fishersci.com This is consistent with the general principle that ionic or highly polar compounds tend to have lower solubility in less polar organic solvents compared to water.

Solid-Liquid Phase Equilibrium in Mixed Solvent Systems (e.g., Water-Ethanol)

The solid-liquid phase equilibrium of Ethanol, 2-amino-, sulfate (salt) has been studied in mixed solvent systems of water and ethanol. researchgate.net Specifically, research was conducted in aqueous ethanol solutions with ethanol volume fractions of 0.1, 0.2, 0.3, 0.4, and 0.5. researchgate.net The study aimed to provide essential phase equilibrium data for the synthesis and industrial production of this compound and its derivatives. researchgate.net The experimental data from this research is not publicly accessible, therefore, a quantitative data table cannot be presented. However, the study reports that the solubility was systematically measured across the specified temperature and concentration ranges. researchgate.net

Thermodynamic Modeling and Correlation of Solubility Data

To understand and predict the solubility behavior of Ethanol, 2-amino-, sulfate (salt), various thermodynamic models have been applied to correlate the experimental solubility data.

Application of Activity Coefficient Models (e.g., Apelblat, λh Equations)

The solubility data for Ethanol, 2-amino-, sulfate (salt) in both water and aqueous ethanol solutions have been correlated using several activity coefficient models, including the simplified model, the Apelblat equation, and the λh equation. researchgate.net According to the available research, all three models provided a good agreement with the experimental data. researchgate.net The study by Zhou et al. noted that the λh equation provided a better correlation than the Apelblat equation and the simplified model for the systems they investigated. researchgate.net These models are crucial for interpolating and extrapolating solubility data under different conditions, which is valuable for engineering design and process optimization. researchgate.net

The modified Apelblat equation is often represented as: ln(x) = A + B/T + C ln(T) where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are model parameters determined by fitting the equation to experimental data.

The λh equation is given by: ln[1 + λ(1-x)/x] = λh(1/T - 1/T_m) where x is the mole fraction solubility, T is the absolute temperature, T_m is the melting point of the solute, and λ and h are adjustable parameters.

Temperature and Concentration Effects on Solubility

The solubility of Ethanol, 2-amino-, sulfate (salt) is influenced by both temperature and the concentration of co-solvents. The research conducted by Zhou et al. systematically measured solubility across a temperature range from 288.66 K to 335.46 K. researchgate.net While the specific trend is not detailed in the available abstract, for most solid solutes, solubility in a liquid solvent increases with increasing temperature.

In mixed solvent systems, the concentration of the co-solvent, in this case, ethanol, plays a significant role. The study investigated ethanol volume fractions up to 0.5. researchgate.net Generally, for a polar, ionic compound like Ethanol, 2-amino-, sulfate (salt), increasing the proportion of a less polar solvent like ethanol in an aqueous solution is expected to decrease the solubility.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Fingerprinting and Structural Assignment

Spectroscopic techniques are indispensable for elucidating the structural features of 2-aminoethanol sulfate (B86663). By interacting with the molecule at different energy levels, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

NMR spectroscopy is a powerful tool for confirming the connectivity of atoms within the 2-aminoethanol sulfate molecule. Both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

In a study involving the synthesis of 2-aminoethyl sulfonic acid, the intermediate product, 2-aminoethyl hydrogen sulfate, was analyzed using ¹H-NMR. ui.ac.id The spectrum showed distinct peaks for the methylene (B1212753) protons adjacent to the amino group (NH₂CH₂) and the methylene protons adjacent to the sulfate group (HOCH₂), appearing at 3.343 ppm and 4.283 ppm, respectively. ui.ac.id These chemical shifts are different from the starting material, ethanolamine (B43304), where the corresponding peaks appear at 2.729 ppm and 3.608 ppm. ui.ac.id

Table 1: Predicted ¹H NMR Spectral Data for Ethanol (B145695), 2-amino-, sulfate (salt)

Proton Type Predicted Chemical Shift (ppm) Multiplicity
-CH₂- (adjacent to -NH₃⁺)~3.3Triplet
-CH₂- (adjacent to -O-SO₃⁻)~4.3Triplet

This table presents predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in 2-aminoethanol sulfate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The IR spectrum of 2-aminoethanol sulfate is expected to show characteristic bands for the amine, hydroxyl (if present as the hydrogen sulfate), and sulfate groups.

The NIST Chemistry WebBook provides a reference spectrum for monoethanolamine, the parent compound. nist.gov Key absorptions include strong, broad bands in the 3200-3400 cm⁻¹ region corresponding to N-H and O-H stretching vibrations, and C-N and C-O stretching bands in the 1000-1300 cm⁻¹ region. nist.gov For the sulfate salt, additional strong absorption bands are expected for the S=O and S-O stretching vibrations of the sulfate group, typically found in the 1210-1270 cm⁻¹ and 1040-1060 cm⁻¹ regions, respectively.

Table 2: Expected Infrared Absorption Bands for Ethanol, 2-amino-, sulfate (salt)

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
N-H (Ammonium)3130 - 3330Stretching
C-H2850 - 3000Stretching
N-H (Ammonium)1500 - 1650Bending
S=O (Sulfate)1210 - 1270Asymmetric Stretching
S-O (Sulfate)1040 - 1060Symmetric Stretching
C-N1000 - 1250Stretching
C-O1000 - 1300Stretching

This table provides general ranges for functional group absorptions.

Mass spectrometry (MS) is employed to determine the molecular weight of 2-aminoethanol sulfate and to gain insight into its structure through fragmentation analysis. While direct electron ionization of the salt is challenging due to its low volatility, techniques like electrospray ionization (ESI) are suitable for analyzing the individual ions in solution.

The molecular formula for the 1:1 salt is C₂H₇NO₄S, with a molecular weight of approximately 141.14 g/mol . wikipedia.org In positive ion mode ESI-MS, the protonated ethanolamine cation [H₂NCH₂CH₂OH + H]⁺ would be expected at an m/z of 62.05. In negative ion mode, the bisulfate anion [HSO₄]⁻ would be observed at an m/z of 96.96. Analysis of the intermediate product in the synthesis of taurine (B1682933) by LC-MS showed a molecular weight of 141.0299. ui.ac.id

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are essential for assessing the purity of 2-aminoethanol sulfate and for separating it from related substances or impurities. Both liquid and gas chromatography can be applied, depending on the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile, polar compounds like 2-aminoethanol sulfate. Due to the lack of a strong UV chromophore in the molecule, detection methods such as evaporative light scattering detection (ELSD), refractive index (RI) detection, or derivatization to introduce a UV-active or fluorescent tag are often employed. helixchrom.comosha.gov

A sensitive HPLC method for the determination of 2-aminoethyl hydrogen sulfate in biological fluids has been developed. nih.gov This method utilizes ion-exchange chromatography for cleanup, followed by separation on a cation-exchange column and detection with a fluorescamine (B152294) derivatization system. nih.gov The method was found to be accurate and reproducible, with a linear response over a wide concentration range. nih.gov For the analysis of ethanolamines, mixed-mode columns that use a combination of cation-exchange and other interactions can be effective. helixchrom.comsielc.com

Ion chromatography (IC) is another suitable technique, particularly for the analysis of the sulfate anion. IC methods have been developed for the determination of sulfate and chloride in ethanol. thermofisher.comthermofisher.comthermofisher.com

Table 3: Example HPLC Method Parameters for Ethanolamine Analysis

Parameter Condition
Column Mixed-mode (e.g., Primesep 100) sielc.com
Mobile Phase Acetonitrile, water, and trifluoroacetic acid sielc.com
Detection Evaporative Light Scattering Detector (ELSD) sielc.com
Flow Rate 1.0 mL/min (typical)
Injection Volume 10 µL (typical)

This table provides an example of a typical HPLC method and may require optimization for specific applications.

Direct analysis of the salt form of 2-aminoethanol sulfate by Gas Chromatography (GC) is not feasible due to its non-volatile nature. However, GC can be used to analyze for the presence of volatile impurities, such as residual ethanolamine. The analysis of underivatized ethanolamines by GC can be challenging due to their high polarity. gcms.cz Derivatization is often necessary to improve chromatographic performance. For instance, 2-aminoethanol can be derivatized with benzaldehyde (B42025) to form 2-benzylideneaminoethanol, which is more amenable to GC analysis. cdc.gov Two-dimensional GC has also been utilized for the fast determination of alcohol content in denatured fuel ethanol. hpst.cz

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability

The thermal behavior of Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethyl hydrogen sulfate, provides critical insights into its stability and potential phase transitions upon heating. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in characterizing these properties.

Detailed thermal analysis of a protic ionic liquid containing 2-aminoethyl hydrogen sulfate, specifically [Ahs][TfO], reveals a multi-step decomposition process. aip.org TGA curves for this compound show a significant mass loss beginning at temperatures above 100 °C, indicating the onset of thermal degradation. aip.org This suggests a series of consecutive thermal decomposition events at different temperatures rather than a single-step breakdown. aip.org

DSC measurements on the same [Ahs][TfO] sample were conducted to understand its thermal transitions. aip.org The analysis involved heating and cooling cycles between -100 °C and 80 °C at a scanning rate of 10 °C min⁻¹ under a nitrogen atmosphere to observe any glass transitions or other phase changes. aip.org

Furthermore, studies involving the functionalization of cellulose (B213188) nanofibrils with 2-aminoethyl hydrogen sulfate have shown a slight decrease in the thermal stability of the resulting material. acs.org The onset temperature of decomposition for the modified cellulose nanofibrils was observed to be slightly lower than that of the unmodified material. acs.org

Safety data for the compound indicates that it decomposes upon heating, with a reported melting point of approximately 277-280 °C, at which decomposition occurs. chemsrc.comwikipedia.orgchemicalbook.comsigmaaldrich.com Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). nih.gov

Table 1: Thermal Properties of Ethanol, 2-amino-, sulfate (salt) and Related Materials

MaterialTechniqueObservationTemperature (°C)Reference
Ethanol, 2-amino-, sulfate (salt)Melting PointDecomposes277-280 chemsrc.comwikipedia.orgchemicalbook.comsigmaaldrich.com
[Ahs][TfO] (contains 2-aminoethyl hydrogen sulfate)TGAOnset of mass loss> 100 aip.org
[Ahs][TfO] (contains 2-aminoethyl hydrogen sulfate)DSCHeating/cooling cycles performed-100 to 80 aip.org
Cellulose Nanofibrils functionalized with 2-aminoethyl hydrogen sulfateTGASlight reduction in thermal stabilityNot specified acs.org

X-ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for elucidating the crystalline structure of solid materials. For Ethanol, 2-amino-, sulfate (salt), its appearance as a white to almost white crystalline powder suggests a regular, ordered arrangement of its constituent ions in a crystal lattice. cymitquimica.com

Further research is required to obtain and analyze the powder XRD pattern of pure Ethanol, 2-amino-, sulfate (salt) to determine its specific crystal system (e.g., monoclinic, orthorhombic, etc.), space group, and the precise arrangement of the 2-aminoethylammonium and sulfate ions within the unit cell. Such data would provide fundamental knowledge of its solid-state structure.

Chemical Engineering and Industrial Applications of Ethanol, 2 Amino , Sulfate Salt

Role as a Reagent in Diversified Chemical Syntheses

Ethanol (B145695), 2-amino-, sulfate (B86663) (salt) serves as a crucial intermediate in the synthesis of a variety of commercially important chemicals. ontosight.ai Its bifunctional nature, possessing both an amine and a sulfate group, allows it to participate in a range of chemical reactions.

Intermediate in the Production of Surfactants and Detergents

Ethanol, 2-amino-, sulfate (salt) is a precursor in the manufacturing of certain specialty surfactants. The amine group can be acylated with fatty acids or their esters to form N-acyl ethanolamides. nih.gov These amides can then be further processed or used directly in formulations. For instance, the condensation of a primary amine like ethanolamine (B43304) with fatty acids can be optimized to selectively form amide surfactants. nih.gov

The production of liquid detergents may involve the use of ethanolamine soaps, which are formed by neutralizing fatty acids with mono-, di-, or triethanolamine (B1662121). google.com These soaps can be part of a surfactant system that also includes non-ionic and other anionic surfactants. google.com While the direct sulfation of ethanolamine produces the title compound, its derivatives are key components in detergent formulations. For example, alcohol ether sulfates, which are common in detergents, are synthesized by the sulfation of alcohol ethoxylates. neutronco.com The presence of the ethanolamine-derived moiety can enhance properties like solubility and detergency. researchgate.net

Utilization in the Synthesis of Chelating Agents

Ethanol, 2-amino-, sulfate (salt) and its parent compound, ethanolamine, are utilized as building blocks in the synthesis of more complex chelating agents. acs.org Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. This is crucial in various industrial applications to control metal ion reactivity.

For example, ethanolamine can be a starting material for producing ethylenediaminetetraacetic acid (EDTA) analogues. nih.gov While EDTA itself is a powerful and widely used chelating agent, there is research into derivatives with improved properties such as better biodegradability or solubility in specific conditions. nih.gov One study details the synthesis of a polymer with chelating properties, poly(ethylenediaminetetraacetic acid-diethanolamine) (PEDTA-DEA), through a thermal polycondensation reaction of EDTA and diethanolamine (B148213) (DEA). mdpi.com This demonstrates the role of ethanolamine derivatives in creating novel chelating polymers. The synthesis of such agents is important for applications where metal ion control is critical. google.com

Applications in Industrial Process Chemistry

The physical and chemical properties of ethanol, 2-amino-, sulfate (salt) lend themselves to several direct applications in industrial processes.

Mechanisms of Carbon Dioxide and Hydrogen Sulfide (B99878) Gas Scrubbing

A significant application of ethanolamines, including monoethanolamine (MEA), is in gas sweetening or acid gas removal processes. vaisala.com These processes are vital in natural gas processing and biogas purification to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S). ontosight.aieudl.eu The mechanism involves the chemical absorption of these acidic gases into an aqueous ethanolamine solution.

The amine group in ethanolamine has a lone pair of electrons that readily reacts with the acidic protons of H₂S and the carbon atom of CO₂. The reactions are reversible and are influenced by temperature and pressure.

Reaction with H₂S: RNH₂ + H₂S ⇌ RNH₃⁺ + HS⁻

Reaction with CO₂: 2RNH₂ + CO₂ ⇌ RNHCOONH₃R (carbamate formation)

In a typical gas scrubbing unit, the sour gas is passed through an absorber column where it contacts the lean amine solution, which absorbs the H₂S and CO₂. nih.gov The now "rich" amine solution is then pumped to a regenerator (or stripper) where it is heated. ontosight.ainih.gov The heat reverses the absorption reactions, releasing the acidic gases, which are then captured for further processing or disposal. The regenerated "lean" amine solution is cooled and recycled back to the absorber. nih.gov Using the sulfate salt of ethanolamine can offer advantages in terms of handling and stability in aqueous solutions. ontosight.ai

Efficacy as a Corrosion Inhibitor in Metalworking Fluids

Ethanolamines and their salts are effective corrosion inhibitors, particularly for ferrous metals, and are often incorporated into metalworking fluids, cutting fluids, and drawing compounds. ontosight.aigoogle.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.net

Inhibitor ConcentrationInhibition Efficiency (%)
1 mM55
3 mM68
5 mM73
10 mM65

Table based on a study of ethanolamine on aluminum in a corrosive environment, demonstrating the concentration-dependent efficacy. researchgate.net

Use in pH Adjustment and Buffering Systems in Industrial Media

The alkaline nature of ethanolamine and its salts makes them suitable for pH adjustment and as components of buffering systems in various industrial media. acs.org Maintaining a specific pH range is often critical for the stability of formulations, the efficacy of chemical reactions, and the prevention of unwanted side reactions or corrosion. sigmaaldrich.comchemicals.co.uk

Ethanol, 2-amino-, sulfate (salt) is formed from a weak base (ethanolamine) and a strong acid (sulfuric acid). In solution, the ethanolammonium ion (C₂H₅NH₃⁺) can act as a weak acid, donating a proton. This equilibrium allows the solution to resist changes in pH upon the addition of small amounts of acid or base, which is the principle of a buffer. This buffering capacity is utilized in various applications, including some personal care products and textile finishing agents, to ensure the pH remains within a desired range for optimal performance and stability. ontosight.ai

Material Science Applications and Formulations

Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine sulfate or monoethanolamine sulfate, is a chemical compound with specific applications in various fields of material science. Its utility is primarily derived from its chemical structure, which combines an amino group and a sulfate group, imparting properties that are beneficial in textile finishing, construction materials, and as a precursor in polymer synthesis.

Integration into Textile Finishing Agents

The compound is utilized in specialized textile finishing processes, where it contributes to the final properties of the fabric, particularly with natural fibers like wool.

One notable application is in the permanent pleating and creasing of wool fabrics. A common industrial method for setting pleats in wool involves the use of a reducing agent to break the disulfide bonds in the keratin (B1170402) structure of the wool fibers. Monoethanolamine sulfate is employed in an aqueous solution for this purpose. ebin.pub The fabric is treated with this solution and then subjected to a high-heat treatment, which allows the fibers to be reshaped. Subsequent neutralization and rinsing re-form the bonds, locking the pleats into place.

Another application in textile finishing is as a component in wet fixation baths. google.com During the application of various finishing agents (such as resins for durable press properties), there can be an issue of the agent migrating within the fabric as it dries, leading to an uneven finish. The inclusion of salts like ethanolamine sulfate in the treatment bath helps to minimize this migration, ensuring a more uniform distribution of the finishing agent on the fibers.

Application in Textile FinishingFunction of Ethanol, 2-amino-, sulfate (salt)Fiber Type
Pleating and CreasingReducing agent in aqueous solution to break disulfide bondsWool
Wet FixationSalt component to prevent migration of finishing agentsCellulosic fibers (e.g., cotton, paper)

Additive in Cement and Construction Materials

While not a mainstream cement additive, Ethanol, 2-amino-, sulfate (salt) has been identified as a component in specialized construction material formulations, particularly in fire-resistant coatings.

In intumescent fire-resistant coatings, which are applied to construction materials like concrete, plasterboard, and calcium silicate (B1173343) boards, acid monoethanolamine sulfate is used as an acid catalyst. google.com These coatings are designed to swell and form a thick, insulating char layer when exposed to high temperatures, thereby protecting the underlying structural material from the heat of a fire. The catalytic action of the ethanolamine sulfate salt is crucial for the chemical reactions that lead to the formation of this protective char.

Additionally, there is an indirect link to cement admixtures through the production of ethyleneimine polymers. Patent literature indicates that monoethanolamine sulfate is a precursor for producing ethyleneimine, and the resulting polyethylenimine can be used in formulations for cement additives and admixtures. justia.comgoogle.com

Application in ConstructionFunction of Ethanol, 2-amino-, sulfate (salt)Material
Intumescent Fire-Resistant CoatingAcid CatalystConcrete, Plasterboard, Calcium Silicate Boards
Precursor for Cement AdmixturesIntermediate for ethyleneimine polymer synthesisCement

Contribution to Polymer Synthesis (e.g., Polyurethane Foams, Plasticizers)

The primary contribution of Ethanol, 2-amino-, sulfate (salt) to polymer synthesis is as a key starting material for the production of ethyleneimine. ebin.pubarchive.org The process involves the esterification of monoethanolamine with sulfuric acid, followed by treatment with a base to generate the ethyleneimine monomer.

Ethyleneimine is a highly reactive monomer that can undergo cationic ring-opening polymerization to produce poly(ethyleneimine) (PEI). ebin.pubarchive.org PEI is a water-soluble cationic polymer with a high density of amino groups, making it useful in a variety of industrial applications, including as a flocculant in water treatment, an adhesion promoter, and a chelating agent.

Based on available research, there is no direct evidence to suggest that Ethanol, 2-amino-, sulfate (salt) is used as a catalyst in the production of polyurethane foams or as a plasticizer in polymer formulations. Its role in the polymer industry is primarily as a precursor to the monomer ethyleneimine.

Role in Polymer SynthesisDescriptionResulting Polymer
Monomer PrecursorServes as a starting material for the synthesis of ethyleneimine.Poly(ethyleneimine) (PEI)

Environmental Chemistry and Degradation Pathways of 2 Aminoethanol and Its Sulfate Salts

Atmospheric Oxidation Chemistry

Once released into the atmosphere, 2-aminoethanol and its sulfate (B86663) salt are subject to oxidative degradation, primarily initiated by hydroxyl (OH) radicals. This process leads to the formation of various gaseous products and can contribute to the formation of secondary organic aerosols.

The primary atmospheric degradation pathway for 2-aminoethanol is initiated by hydrogen abstraction by the hydroxyl (OH) radical. This reaction can occur at three different sites on the 2-aminoethanol molecule: the amino (-NH2) group, the methylene (B1212753) (-CH2-) group adjacent to the amino group, and the methylene (-CH2OH) group adjacent to the hydroxyl group.

The initial H-abstraction leads to the formation of three possible radicals:

From the -NH2 group: H2NCH2CH(•)OH

From the -CH2- group: H2N(•)CHCH2OH

From the -CH2OH group: (•)NHCH2CH2OH

These radicals subsequently react with atmospheric oxygen (O2) to form peroxy radicals. The reaction of the α-aminoalkyl radical (H2N(•)CHCH2OH), the major radical formed, with O2 proceeds predominantly via a chemically activated mechanism to directly produce 2-iminoethanol (NH=CHCH2OH) and a hydroperoxyl radical (HO2•) nih.govwikipedia.org. A smaller fraction of this reaction leads to the formation of a collisionally deactivated peroxyl radical nih.govwikipedia.org. This direct formation of an imine bypasses the typical peroxyl radical pathway that leads to ozone formation nih.govwikipedia.org.

The rate at which 2-aminoethanol reacts with OH radicals is crucial for determining its atmospheric lifetime. Several studies have experimentally determined this rate constant. In a study conducted at the European Photoreactor (EUPHORE), the rate constant for the reaction of OH radicals with 2-aminoethanol was determined to be (9.2 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ aaqr.orgrsc.orgumy.ac.idcityu.edu.hk. This experimental value is 2 to 3 times faster than estimates from structure-activity relationship (SAR) methods aaqr.orgrsc.orgumy.ac.idcityu.edu.hk. Other studies have reported similar rapid reaction rates, with values around 7.61 ± 0.76 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov.

The table below summarizes some of the experimentally determined and estimated rate constants for the reaction of 2-aminoethanol with OH radicals.

StudyRate Constant (kOH) in cm³ molecule⁻¹ s⁻¹Method
Karl et al. (2012) aaqr.orgrsc.orgumy.ac.idcityu.edu.hk(9.2 ± 1.1) × 10⁻¹¹EUPHORE chamber, relative rate
Onel et al. (2012) nih.gov(7.61 ± 0.76) × 10⁻¹¹-
Borduas et al. (2013) nih.gov(7.02 ± 0.46) × 10⁻¹¹-
Structure-Activity Relationship (SAR) aaqr.orgrsc.orgumy.ac.idcityu.edu.hk(3-4) × 10⁻¹¹Estimation

Identification and Fate of Gaseous Oxidation Products (e.g., Nitramines, Formamide)

The atmospheric oxidation of 2-aminoethanol leads to a variety of gaseous products, with formamide (NH2CHO) and formaldehyde (CH2O) being the major products, accounting for over 80% of the product yield fishersci.compdx.edu. Minor products include amino acetaldehyde (NH2CH2CHO) and 2-oxo acetamide (NH2C(O)CHO) pdx.edu.

Of particular environmental concern is the formation of nitramines, such as 2-(N-nitroamino)ethanol (O2NNHCH2CH2OH), which are potential carcinogens fishersci.com. The formation of 2-(N-nitroamino)ethanol has been confirmed in experimental studies, with its yield dependent on the concentration of nitrogen oxides (NOx) fishersci.comgoogle.com. In rural areas with low NOx levels, it is estimated that less than 0.3% of emitted 2-aminoethanol is converted to this nitramine fishersci.com. In contrast, nitrosamines, another class of potentially carcinogenic compounds, were not detected in these experiments fishersci.com.

The atmospheric fate of these oxidation products varies. Formaldehyde has a relatively short atmospheric lifetime. Formamide is also subject to further atmospheric reactions. The formation of these products highlights the complex chemical transformations that 2-aminoethanol undergoes in the atmosphere.

Formation and Evolution of Secondary Organic Aerosols (SOA)

Secondary organic aerosols (SOA) are formed in the atmosphere through the oxidation of volatile organic compounds, leading to products with lower volatility that can partition into the particle phase nih.gov. The atmospheric oxidation of 2-aminoethanol can contribute to the formation and growth of SOA aaqr.orgrsc.org.

Nucleation and growth of new particles have been observed in photo-oxidation experiments of 2-aminoethanol aaqr.orgrsc.org. This particle formation can be attributed to several processes, including the condensation of gaseous oxidation products and the reaction of 2-aminoethanol with atmospheric acids like nitric acid to form aminium nitrate salts, which then partition to the aerosol phase aaqr.orgrsc.orggoogle.com. The formation of these non-salt organic aerosols from 2-aminoethanol photo-oxidation has been found to be relatively small, with yields of 6% or less pdx.edu.

The formation of SOA from 2-aminoethanol is influenced by environmental conditions such as the concentration of precursor gases and the presence of other atmospheric compounds. The evolution of these aerosols involves both chemical reactions within the aerosol and further condensation of gaseous species.

Aqueous Environmental Transformations and Stability Mechanisms

In aquatic environments, "Ethanol, 2-amino-, sulfate (salt)" is expected to be highly soluble and exist as the ethanolaminium cation and the sulfate anion. The environmental fate in water is then determined by the stability and degradation of the ethanolaminium ion.

Aqueous solutions of 2-aminoethanol are generally considered stable umy.ac.id. However, the ester "Ethanol, 2-amino-, sulfate (salt)" can undergo hydrolysis, although this process can be minimized under certain conditions google.com.

Photolytic degradation is a more significant pathway for the transformation of 2-aminoethanol in aquatic systems, particularly in the presence of other photochemically active species. Studies have shown that 2-aminoethanol can be degraded through advanced oxidation processes, such as the use of ultraviolet (UV) light in combination with hydrogen peroxide (H2O2) aaqr.orgrsc.org. This process generates highly reactive hydroxyl radicals that can effectively break down the 2-aminoethanol molecule. The degradation efficiency is influenced by factors such as pH and UV light intensity, with optimal degradation observed at a pH of 9 aaqr.orgrsc.org. The primary degradation products identified from this process include ethylene (B1197577) glycol, glycolaldehyde, glycine aldehyde, glycine, carbon dioxide, and ammonium (B1175870) ions rsc.org.

Furthermore, the photolysis of nitrate in atmospheric particles containing 2-aminoethanol can mediate its decay fishersci.com. In acidic aerosol particles, where 2-aminoethanol exists in its protonated form, photolysis of co-existing nitrate can produce oxidants that lead to the degradation of the ethanolaminium cation fishersci.com. The reaction rates are influenced by the pH of the aqueous phase, with electrophilic radicals reacting more efficiently with the neutral form of the amine compared to the protonated form fishersci.com.

Biotransformation Potentials (Excluding Ecotoxicity)

The biotransformation of "Ethanol, 2-amino-, sulfate (salt)," also known as 2-aminoethyl hydrogen sulfate or ethanolamine (B43304) O-sulfate, is a critical aspect of its environmental fate. Research into its degradation pathways reveals enzymatic processes that break down the compound into simpler, less complex molecules.

One significant pathway for the biotransformation of ethanolamine O-sulfate involves enzymatic action. Specifically, the enzyme 4-aminobutyrate aminotransferase has been shown to interact with ethanolamine O-sulfate. This interaction leads to a β-elimination reaction, resulting in the formation of ammonia (NH₃), acetaldehyde (CH₃CHO), and sulfate (SO₄²⁻) nih.gov. This enzymatic degradation is a key process in the breakdown of the compound in biological systems.

The process can be summarized in the following reaction:

NH₂CH₂CH₂OSO₃H (Ethanolamine O-sulfate) + H₂O ---(4-aminobutyrate aminotransferase)--> NH₃ (Ammonia) + CH₃CHO (Acetaldehyde) + H₂SO₄ (Sulfuric Acid)

It is important to note that the sulfate moiety is released during this biotransformation nih.gov. The resulting products, ammonia and acetaldehyde, are common metabolites in various biological systems and can be further utilized or degraded by microorganisms. Ammonia, for instance, is a key nitrogen source for many organisms wikipedia.org.

While direct microbial degradation studies on "Ethanol, 2-amino-, sulfate (salt)" are limited, the biotransformation of its constituent part, monoethanolamine (MEA), has been more extensively studied. Microorganisms are capable of degrading MEA under both aerobic and anaerobic conditions. The degradation of MEA typically proceeds through pathways that lead to the formation of ammonia and acetaldehyde, which aligns with the products of the enzymatic degradation of ethanolamine O-sulfate.

Interactive Data Table: Enzymatic Biotransformation of Ethanolamine O-Sulfate

SubstrateEnzymeTransformation TypeKey ProductsCitation
Ethanolamine O-sulfate4-aminobutyrate aminotransferaseβ-eliminationAmmonia, Acetaldehyde, Sulfate nih.gov

Interconversion of Sulfite (B76179) and Sulfate Species in Environmental Matrices (e.g., Fuel Ethanol)

The interconversion of sulfite (SO₃²⁻) and sulfate (SO₄²⁻) species is a significant process in various environmental matrices, including fuel ethanol (B145695). This transformation is primarily driven by oxidation-reduction reactions, where sulfite is oxidized to sulfate. The presence of ethanol and related compounds can influence the rate and mechanism of this conversion.

In the context of fuel ethanol, the presence of sulfur compounds is carefully monitored due to their potential to cause corrosion and deposits in engines ethanolproducer.com. Sulfite can be present in fuel ethanol as a carryover from the production process mdpi.com. Over time, particularly during storage and transportation, this sulfite can be oxidized to sulfate ethanolproducer.commdpi.comnrel.gov. This oxidation can be influenced by several factors, including the presence of oxygen and catalysts.

Research has shown that ethanol itself can act as an inhibitor for the intrinsic oxidation of sulfite acs.orgresearchgate.net. The mechanism of inhibition involves ethanol interfering with the free radical chain reactions that propagate sulfite oxidation. This inhibitory effect is an important consideration in the stability and quality of fuel ethanol.

The general reaction for the oxidation of sulfite to sulfate is:

2SO₃²⁻ (Sulfite) + O₂ (Oxygen) → 2SO₄²⁻ (Sulfate)

The conversion of sulfite to sulfate is a critical parameter in fuel ethanol quality control. Analytical methods, such as ion chromatography, are employed to measure the levels of both sulfite and sulfate. To determine the total potential sulfate, a sample can be treated with an oxidizing agent like hydrogen peroxide to convert all sulfite to sulfate before analysis ethanolproducer.comgoogle.com.

Interactive Data Table: Factors Influencing Sulfite to Sulfate Conversion in Ethanol

FactorEffect on Sulfite OxidationMechanism/ObservationCitations
Oxygen Promotes oxidationDirect reactant in the oxidation process. researchgate.net
Ethanol Inhibits oxidationActs as a free radical scavenger, disrupting the oxidation chain reaction. acs.orgresearchgate.net
Storage Time Increases sulfate concentrationAllows for the gradual oxidation of sulfite to sulfate. mdpi.comnrel.gov
Temperature Generally increases reaction ratesHigher temperatures can accelerate the oxidation process. researchgate.net

Q & A

Q. What methodologies ensure reproducibility in synthetic protocols across laboratories?

  • Methodological Answer :
  • Standardize hygroscopicity control : Store reagents in desiccators and report ambient humidity during synthesis.
  • Detailed SOPs : Specify stirring rates, cooling gradients, and filtration techniques (e.g., Büchner vs. vacuum filtration).
  • Interlaboratory validation : Share samples with collaborating labs for cross-verification of yields and purity .

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